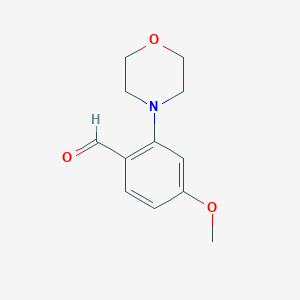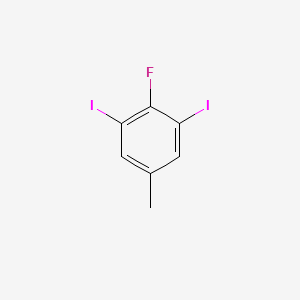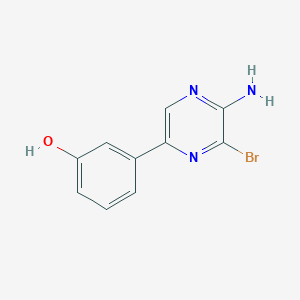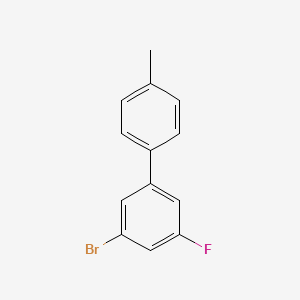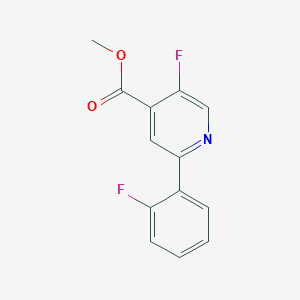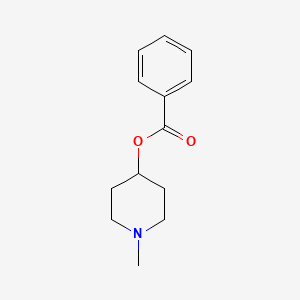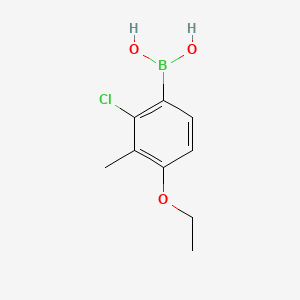![molecular formula C17H24BF4N3O B14769411 (S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B14769411.png)
(S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-5,6-Dihydro-5-(1-methylethyl)-2-(2,4,6-trimethylphenyl)-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate is a complex organic compound with a unique structure that includes a triazolo-oxazinium ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5,6-Dihydro-5-(1-methylethyl)-2-(2,4,6-trimethylphenyl)-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate typically involves multiple steps. The initial step often includes the formation of the triazolo-oxazinium ring system through a cyclization reaction. This is followed by the introduction of the isopropyl and trimethylphenyl groups under controlled conditions. The final step involves the formation of the tetrafluoroborate salt, which is achieved by reacting the intermediate compound with tetrafluoroboric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5S)-5,6-Dihydro-5-(1-methylethyl)-2-(2,4,6-trimethylphenyl)-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
(5S)-5,6-Dihydro-5-(1-methylethyl)-2-(2,4,6-trimethylphenyl)-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mécanisme D'action
The mechanism of action of (5S)-5,6-Dihydro-5-(1-methylethyl)-2-(2,4,6-trimethylphenyl)-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. This interaction can result in the inhibition or activation of specific cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Tetrahydrofuran: A cyclic ether used as a solvent and reagent in organic synthesis.
Uniqueness
What sets (5S)-5,6-Dihydro-5-(1-methylethyl)-2-(2,4,6-trimethylphenyl)-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate apart from similar compounds is its unique triazolo-oxazinium ring system, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C17H24BF4N3O |
|---|---|
Poids moléculaire |
373.2 g/mol |
Nom IUPAC |
5-propan-2-yl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;trifluoroborane;fluoride |
InChI |
InChI=1S/C17H24N3O.BF3.FH/c1-11(2)15-8-21-9-16-18-20(10-19(15)16)17-13(4)6-12(3)7-14(17)5;2-1(3)4;/h6-7,10-11,15H,8-9H2,1-5H3;;1H/q+1;;/p-1 |
Clé InChI |
PZDCLAPJRCQMAQ-UHFFFAOYSA-M |
SMILES canonique |
B(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C(COCC3=N2)C(C)C)C.[F-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


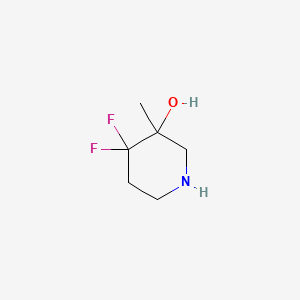
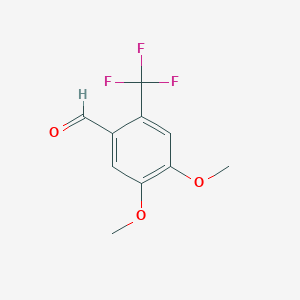
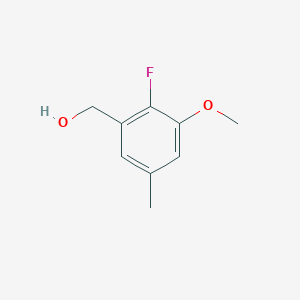
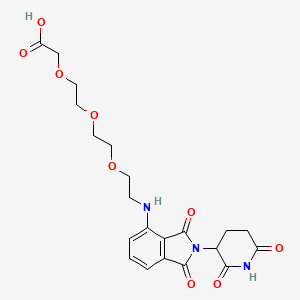
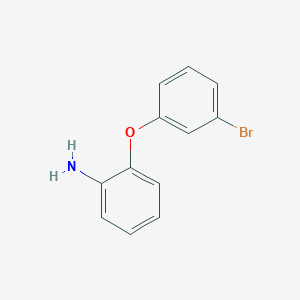
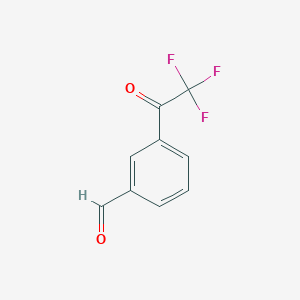
![2-Propan-2-yl-2,7-diazaspiro[4.4]nonane;2,2,2-trifluoroacetic acid](/img/structure/B14769393.png)
